N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl)ethanamine
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)acrylamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-8-10(9(2)14(5)12-8)6-7-11(15)13(3)4/h6-7H,1-5H3/b7-6+ |
InChI Key |
QHXRBSIQMGTBHW-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)N(C)C |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.